molecular formula C13H12Cl4N2O2 B14621864 N,N'-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) CAS No. 58084-96-1

N,N'-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide)

Cat. No.: B14621864
CAS No.: 58084-96-1
M. Wt: 370.1 g/mol
InChI Key: LRRQHHLDZCQUOV-UHFFFAOYSA-N
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Description

N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylpropene backbone with two dichloroacetamide groups attached, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) typically involves the reaction of 1-phenylpropene with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Materials: 1-Phenylpropene, Dichloroacetyl chloride, Triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (nitrogen or argon).

    Procedure: The dichloroacetyl chloride is added dropwise to a solution of 1-phenylpropene and triethylamine in an anhydrous solvent. The reaction mixture is stirred at low temperature for several hours, followed by warming to room temperature and continued stirring. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): undergoes various chemical reactions, including:

    Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like primary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., tetrahydrofuran).

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides, thioamides, or esters.

Scientific Research Applications

N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroacetamide groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylpropene backbone may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): can be compared with similar compounds such as:

    N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): Similar structure but different substituents on the phenyl ring.

    N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): Similar backbone but different acyl groups.

The uniqueness of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) lies in its specific combination of dichloroacetamide groups and phenylpropene backbone, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

58084-96-1

Molecular Formula

C13H12Cl4N2O2

Molecular Weight

370.1 g/mol

IUPAC Name

2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]-3-phenylprop-2-enyl]acetamide

InChI

InChI=1S/C13H12Cl4N2O2/c14-10(15)12(20)18-9(19-13(21)11(16)17)7-6-8-4-2-1-3-5-8/h1-7,9-11H,(H,18,20)(H,19,21)

InChI Key

LRRQHHLDZCQUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

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